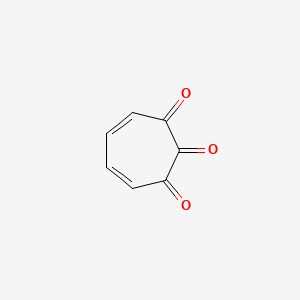

4,6-Cycloheptadiene-1,2,3-trione

Description

Historical Trajectory of Cyclic Polyketone Synthesis and Research

The journey to understanding and synthesizing complex cyclic molecules like 4,6-Cycloheptadiene-1,2,3-trione is built upon a rich history of research into cyclic polyketones. The initial exploration of polyketone polymers began as early as the 1940s with DuPont's work on free radical polymerization, though these early methods lacked the ability to create structurally controlled polymers and thus had limited practical applications. gudmould.com A significant breakthrough occurred in the 1980s when researchers at Shell developed a palladium-phosphine catalyzed copolymerization of carbon monoxide and ethylene (B1197577), leading to the first commercially viable aliphatic polyketones. gudmould.com These linear polymers, characterized by their alternating ketone and alkyl groups, demonstrated excellent mechanical and thermal properties, paving the way for further exploration into more complex cyclic structures. researchgate.netwikipedia.org

The synthesis of cyclic polymers and biomacromolecules was once considered synthetically inaccessible. springernature.com However, the discovery of circular DNA in 1958 debunked this notion and opened the door to the investigation of naturally occurring cyclic structures. springernature.com This led to a greater appreciation for the unique properties imparted by a cyclic topology, such as enhanced thermal and chemical stability. springernature.comnih.gov Inspired by nature, synthetic chemists began to develop methods for creating cyclic polymers, with notable advancements including copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions. springernature.com These developments have been crucial in the journey towards synthesizing increasingly complex cyclic ketones and triones.

Positioning this compound within Contemporary Cyclic Trione (B1666649) Chemistry

This compound, with its seven-membered ring and three ketone functional groups, represents a specific and intriguing area within the broader field of cyclic trione chemistry. Its structure, featuring a vicinal tricarbonyl system and a conjugated diene, suggests a high degree of reactivity and potential for diverse chemical transformations.

Key Structural and Chemical Features:

| Property | Value |

| Molecular Formula | C₇H₄O₃ lookchem.comchemsynthesis.com |

| Molecular Weight | 136.107 g/mol chemsynthesis.com |

| CAS Number | 67280-25-5 lookchem.com |

The presence of multiple carbonyl groups makes this compound and related cyclic triones valuable building blocks in organic synthesis. For instance, a related compound, 3,6-cycloheptadiene-1,2,5-trione, is noted for its participation in Diels-Alder reactions and its electrophilic character, making it useful for creating larger cyclic structures. smolecule.com The synthesis of dibenz[a,c] gudmould.comlookchem.comcycloheptadiene-5,7-dione, another complex cyclic ketone, has been achieved through various condensation and reaction pathways, highlighting the synthetic versatility of this class of compounds. researchgate.net

Academic Significance and Unexplored Research Avenues

The academic significance of this compound lies in its potential to expand our understanding of the fundamental properties and reactivity of cyclic triones. The unique arrangement of functional groups within its seven-membered ring presents opportunities to study intramolecular interactions and reaction mechanisms that are not present in simpler cyclic ketones or acyclic triones.

Potential Research Directions:

Novel Synthetic Methodologies: Developing new and efficient synthetic routes to this compound and its derivatives is a key area for future research. This could involve exploring novel catalytic systems or photochemical methods.

Reactivity Studies: A thorough investigation of the compound's reactivity is warranted. This includes exploring its behavior in various pericyclic reactions, nucleophilic additions, and rearrangements to unlock its full potential as a synthetic intermediate.

Coordination Chemistry: The vicinal tricarbonyl moiety of this compound could act as a unique ligand for metal ions, leading to the formation of novel coordination complexes with interesting electronic and catalytic properties.

Materials Science: The inherent rigidity and functionality of the cyclic trione scaffold could be exploited in the design of new materials, such as polymers or molecular crystals, with tailored electronic or optical properties.

Medicinal Chemistry: While direct therapeutic applications are yet to be explored, the structural motifs found in cyclic compounds have shown promise in drug discovery. illinois.edunih.gov The unique framework of this compound could serve as a starting point for the design of novel bioactive molecules. The development of "click chemistry" has further expanded the ability to create vast libraries of cyclic compounds for screening against biological targets. nih.gov

Structure

3D Structure

Properties

CAS No. |

67280-25-5 |

|---|---|

Molecular Formula |

C7H4O3 |

Molecular Weight |

136.10 g/mol |

IUPAC Name |

cyclohepta-4,6-diene-1,2,3-trione |

InChI |

InChI=1S/C7H4O3/c8-5-3-1-2-4-6(9)7(5)10/h1-4H |

InChI Key |

UGFGWIUDRSCMLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C(=O)C(=O)C=C1 |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 4,6 Cycloheptadiene 1,2,3 Trione

Electrophilic and Nucleophilic Behavior of the Trione (B1666649) System

The electronic landscape of 4,6-Cycloheptadiene-1,2,3-trione is characterized by both electron-rich and electron-deficient centers, allowing it to act as both a nucleophile and an electrophile. The oxygen atoms of the carbonyl groups possess lone pairs of electrons, rendering them nucleophilic, while the adjacent carbonyl carbons are electrophilic due to the polarization of the carbon-oxygen double bonds. youtube.com This dual reactivity is central to the compound's chemical behavior. Cysteine sulfenic acids are another class of compounds that exhibit both nucleophilic and electrophilic properties. nih.gov

Reactions at Carbonyl Centers

The three contiguous carbonyl groups in this compound create a highly electrophilic environment. The carbonyl carbon is an excellent electrophile and will undergo reactions with a large variety of nucleophiles. masterorganicchemistry.com Nucleophilic attack is a fundamental reaction at these centers, where the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com The rate and reversibility of these additions are dependent on the nature of the nucleophile. Strong nucleophiles, such as hydride reagents and organometallics, lead to irreversible additions. In contrast, weaker nucleophiles result in reversible reactions. masterorganicchemistry.com

The reactivity of the individual carbonyl carbons (C1, C2, and C3) is not uniform. The central C2 carbonyl is flanked by two other carbonyls, which significantly enhances its electrophilicity due to the cumulative electron-withdrawing inductive effects. Consequently, the C2 position is the most probable site for an initial nucleophilic attack.

Table 1: Predicted Reactivity of Carbonyl Centers in this compound

| Carbonyl Position | Predicted Relative Electrophilicity | Rationale for Reactivity |

| C1 | High | Adjacent to one carbonyl group and the diene system. |

| C2 | Very High | Flanked by two electron-withdrawing carbonyl groups. |

| C3 | High | Adjacent to one carbonyl group. |

Reactions Involving the Conjugated Diene Moiety

The conjugated diene system in this compound consists of two carbon-carbon double bonds separated by a single bond. This arrangement allows for the delocalization of pi electrons across the four-carbon unit. Conjugated dienes can undergo electrophilic addition reactions. youtube.com In such reactions, an electrophile adds to one of the double bonds, generating a carbocation intermediate. A key feature of conjugated dienes is the formation of a resonance-stabilized allylic carbocation, which can lead to the formation of two different products: the 1,2-addition product and the 1,4-addition product. youtube.com The distribution of these products is often dependent on the reaction conditions, with the 1,2-adduct being the kinetic product and the 1,4-adduct being the thermodynamic product. youtube.com

Redox Chemistry and Radical Pathways

The redox chemistry of this compound is centered around the tricarbonyl system. The carbonyl groups can be reduced to alcohols by various reducing agents, such as sodium borohydride or lithium aluminum hydride. The selective reduction of one or more of these carbonyl groups can be challenging due to their proximity and high reactivity.

Conversely, the compound can participate in oxidation reactions, although the diene system is also susceptible to oxidation, which could lead to a complex mixture of products. The generation of radical anions or cations through single-electron transfer processes is a plausible pathway, particularly in electrochemical reactions or in the presence of radical initiators. The stability of these radical intermediates would be influenced by the delocalization of the unpaired electron across the pi system of the diene and the carbonyl groups.

Electron Transfer Processes and Radical Anion Formation

The vicinal tricarbonyl system in this compound is expected to be electron-deficient, making it a good candidate for electron transfer processes. The central carbonyl group, in particular, possesses significant electrophilic character. researchgate.net One-electron reduction of the trione would lead to the formation of a radical anion. The stability and electronic structure of this radical anion would be influenced by the delocalization of the unpaired electron across the π-system of the molecule.

Studies on analogous o-tropoquinone and p-tropoquinone systems have shown that they can accept electrons to form radical anions. uni-heidelberg.deresearchgate.net The electron-accepting ability is attributed to the high electron affinity of the quinone-like structures. researchgate.net For instance, the electronic and vibrational absorption spectra of the radical anion of p-benzoquinone have been studied in detail, providing insights into its electronic structure. semanticscholar.org It is plausible that this compound would exhibit similar behavior, with the radical anion showing characteristic spectroscopic features.

The formation of the radical anion can be represented by the following general equation:

C₇H₄O₃ + e⁻ → [C₇H₄O₃]⁻•

The specific redox potential for this process in this compound has not been determined. However, data from related compounds can provide an estimate.

Table 1: Hypothetical Redox Potentials for this compound and Related Compounds

| Compound | Process | Estimated Redox Potential (V vs. SHE) |

| This compound | [C₇H₄O₃] + e⁻ ⇌ [C₇H₄O₃]⁻• | Not Determined |

| o-Tropoquinone | [C₇H₄O₂] + e⁻ ⇌ [C₇H₄O₂]⁻• | -0.3 to -0.5 |

| p-Tropoquinone | [C₇H₄O₂] + e⁻ ⇌ [C₇H₄O₂]⁻• | -0.1 to -0.3 |

Note: The redox potentials for o- and p-tropoquinone are estimates based on related quinone systems and are provided for comparative purposes.

Oxidative and Reductive Transformations

Given its structure, this compound is expected to undergo a variety of oxidative and reductive transformations. Oxidation-reduction reactions involve the transfer of electrons between chemical species. youtube.com

Reductive Transformations:

Reduction of the tricarbonyl system could lead to a variety of products, depending on the reducing agent and reaction conditions. Mild reducing agents might selectively reduce one of the carbonyl groups to a hydroxyl group, leading to the formation of α-hydroxy ketones. Stronger reducing agents could lead to the formation of diols or even complete reduction of the carbonyl groups.

The central carbonyl group in cyclic 1,2,3-triones is known to have outstanding oxidizing properties, readily accepting one electron. researchgate.net This suggests that this compound would be susceptible to reduction by various electron-rich species.

Oxidative Transformations:

The diene system in the seven-membered ring could be susceptible to oxidation, potentially leading to the formation of aromatic tropolone (B20159) derivatives. Electrochemical oxidation of cycloheptatrienes is a known method for the synthesis of tropones and tropolones. nih.gov While this compound already possesses carbonyl groups, further oxidation of the ring is a plausible reaction pathway. For example, anodic oxidation has been used to form o-tropoquinone bisacetals from dimethoxytropones. oup.com

Acid-Base Catalyzed Processes and Solvolytic Reactivity

The reactivity of this compound is expected to be significantly influenced by the presence of acids or bases.

Acid-Catalyzed Processes:

In the presence of acid, the carbonyl oxygens can be protonated, which would greatly enhance the electrophilicity of the carbonyl carbons. This activation would make the compound more susceptible to nucleophilic attack. For example, acid-catalyzed decomposition of tropyl ether is a key step in the synthesis of tropone. researchgate.net It is conceivable that under acidic conditions, this compound could undergo rearrangements or additions. Tropone and its derivatives are known to form salts with acids due to the aromatic stabilization of the resulting tropylium ion. wikipedia.org

Base-Catalyzed Processes:

Bases can catalyze a range of reactions in carbonyl compounds. In the case of this compound, a strong base could potentially deprotonate one of the methylene (B1212753) groups, leading to the formation of an enolate. This enolate could then participate in various reactions. Furthermore, tropone is known to undergo ring contraction to benzoic acid in the presence of potassium hydroxide at elevated temperatures. wikipedia.org A similar rearrangement could be a possibility for this compound under harsh basic conditions.

Solvolytic Reactivity:

Solvolysis involves the reaction of a substrate with the solvent. For this compound, solvolysis in protic solvents like water or alcohols could potentially occur, especially under acidic or basic catalysis. The addition of water or an alcohol to one of the carbonyl groups would lead to the formation of a hydrate or a hemiacetal, respectively.

Photochemical and Thermal Reactivity Studies

The presence of both a conjugated diene and a vicinal tricarbonyl system suggests that this compound would have a rich and complex photochemical and thermal reactivity profile.

Photochemical Reactivity:

Photochemistry involves chemical reactions initiated by the absorption of light. wikipedia.org Quinones and related compounds are known to be photochemically active. researchgate.net Upon absorption of light, this compound could be promoted to an excited electronic state. From this excited state, a variety of reactions could occur, including cycloadditions, rearrangements, or fragmentations. For instance, the photochemistry of fluoroquinolones has been studied extensively due to their phototoxic properties. nih.gov The photoreactivity of quinones can lead to rearrangements, forming phenolic compounds. chemistryviews.org It is plausible that irradiation of this compound could induce intramolecular [2+2] or [4+2] cycloadditions, leading to the formation of caged compounds.

Thermal Reactivity:

Thermal reactions are induced by heat. The thermal rearrangement of (E,E)-1,3-cycloheptadiene has been studied, revealing pathways for isomerization and electrocyclic ring closure. nih.gov For this compound, heating could potentially induce decarbonylation (loss of carbon monoxide), a common thermal reaction for cyclic ketones and triones. Thermal rearrangement of alicyclic α-hydroxyimines to α-aminoketones is a known process. nih.gov It is also possible that the compound could undergo thermal rearrangement to a more stable isomer. For example, thermal rearrangement of tricarbonyliron lactone complexes leads to products from decarbonylation, decarboxylation, and rearrangement.

Table 2: Summary of Expected Reactivity for this compound

| Reaction Type | Reagents/Conditions | Expected Outcome |

| Electron Transfer | One-electron reduction | Formation of a radical anion |

| Reduction | Mild reducing agents | Selective reduction of a carbonyl group |

| Reduction | Strong reducing agents | Formation of diols or polyols |

| Oxidation | Oxidizing agents | Aromatization to a tropolone derivative |

| Acid-Catalyzed Reaction | Protic or Lewis acids | Enhanced susceptibility to nucleophilic attack, potential rearrangements |

| Base-Catalyzed Reaction | Strong bases | Enolate formation, potential ring contraction |

| Photochemical Reaction | UV or visible light | Intramolecular cycloadditions, rearrangements |

| Thermal Reaction | Heat | Decarbonylation, isomerization |

Advanced Spectroscopic Investigations for Mechanistic and Structural Dynamic Elucidation of 4,6 Cycloheptadiene 1,2,3 Trione

Multidimensional Nuclear Magnetic Resonance (NMR) for Connectivity and Dynamics

Multidimensional NMR spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into the connectivity of atoms and the dynamic processes within a molecule. For a molecule like 4,6-Cycloheptadiene-1,2,3-trione, techniques such as COSY, HSQC, and HMBC would be essential to assign the specific proton (¹H) and carbon (¹³C) signals, confirming the core structure and the relative positions of the ketone and alkene functionalities.

Dynamic NMR for Exchange Processes and Conformational Interconversions

The seven-membered ring of this compound is non-planar and flexible, suggesting the existence of multiple, rapidly interconverting conformations. Dynamic NMR (DNMR) experiments, which involve recording spectra at various temperatures, would be the ideal method to study these processes. ucl.ac.uklibretexts.org By analyzing changes in the NMR line shapes, researchers could determine the energy barriers for processes such as ring-flipping. ucl.ac.uk These reversible molecular changes can be observed through changes in chemical shifts or coupling constants. libretexts.org However, no studies applying DNMR to this compound to quantify its specific conformational exchange rates or energy barriers have been found.

NOESY and ROESY for Stereochemical and Spatial Proximity Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that detect interactions between nuclei that are close in space, rather than connected through bonds. libretexts.org For this compound, these experiments would be critical for determining the three-dimensional structure and preferred conformation of the seven-membered ring. By identifying which protons are spatially near each other, the relative stereochemistry could be unambiguously assigned. libretexts.org A search for published NOESY or ROESY data for this specific compound did not yield any results.

Vibrational Spectroscopy (IR and Raman) for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. pressbooks.pub For this compound, these techniques would be expected to show strong absorptions corresponding to the C=O (carbonyl) and C=C (alkene) stretching vibrations. The precise frequencies of the three carbonyl groups would offer clues about the electronic environment and potential coupling between them.

In Situ Monitoring of Reaction Progress

Both IR and Raman spectroscopy can be used for in situ monitoring, allowing chemists to follow a reaction as it happens. This would be particularly useful for studying the functional group transformations of this compound, such as its reduction or participation in cycloaddition reactions. By tracking the disappearance of reactant peaks and the appearance of product peaks over time, detailed kinetic information could be derived. nih.gov No such in situ studies for this compound are documented in the literature.

Hydrogen Bonding and Intermolecular Interaction Analysis

While this compound itself cannot act as a hydrogen bond donor, its carbonyl groups are effective hydrogen bond acceptors. In protic solvents or in the presence of other hydrogen-bond-donating species, shifts in the C=O vibrational frequencies in IR and Raman spectra would indicate the strength and nature of these intermolecular interactions. nih.govusc.edu.au Such interactions can significantly influence the compound's chemical reactivity and physical properties. No experimental studies analyzing the hydrogen-bonding interactions of this compound were found.

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Electronic Transitions and Chiroptical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from π to π* and n to π* orbitals. jascoinc.com The conjugated system of ketones and double bonds in this compound would be expected to produce characteristic absorptions in the UV-Vis region. The position and intensity of these bands provide information about the extent of conjugation and the electronic structure.

If this compound were resolved into its enantiomers, Circular Dichroism (CD) spectroscopy would be essential for characterizing its chiroptical properties. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgyoutube.com The resulting spectrum is a unique signature of the molecule's absolute configuration and conformation in solution. A literature search yielded no UV-Vis or CD spectra specifically for this compound.

Kinetics of Photochemical Processes

The study of photochemical kinetics involves examining the rates and mechanisms of chemical reactions initiated by the absorption of light. For a compound like this compound, which contains both a conjugated diene system and a vicinal tricarbonyl group, a rich and complex photochemistry would be anticipated. Ultraviolet or visible light absorption would likely promote the molecule to an excited electronic state. The subsequent decay pathways could involve various processes such as isomerization, cycloaddition, or fragmentation.

Investigating these processes would typically involve techniques like flash photolysis coupled with transient absorption spectroscopy. This would allow for the detection and characterization of short-lived intermediates, such as excited singlet and triplet states, and the measurement of their lifetimes. The kinetics of the decay of these transient species and the formation of photoproducts would provide crucial insights into the reaction mechanism.

Chirality Sensing and Absolute Configuration Assignment

The potential for this compound to exist as enantiomers, and thus exhibit chirality, would depend on its three-dimensional structure. If the seven-membered ring adopts a non-planar, chiral conformation, the molecule would be chiral. Chirality sensing techniques, such as circular dichroism (CD) spectroscopy, would be essential for distinguishing between enantiomers. A chiral molecule will exhibit a characteristic CD spectrum, which is the differential absorption of left and right circularly polarized light.

The absolute configuration of a chiral molecule, which describes the specific spatial arrangement of its atoms, can be determined by comparing its experimental CD spectrum with that predicted by quantum chemical calculations for each enantiomer. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Labeling Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

For this compound, electron ionization (EI) mass spectrometry would likely lead to extensive fragmentation. The resulting mass spectrum would show a series of peaks corresponding to the molecular ion and various fragment ions. The analysis of these fragments can help to piece together the structure of the original molecule.

| Hypothetical Fragment | Possible Neutral Loss | Significance |

| [M-CO]+ | Carbon monoxide | Indicates the presence of a carbonyl group. |

| [M-2CO]+ | Two molecules of carbon monoxide | Suggests the presence of adjacent carbonyl groups. |

| [M-C2H2]+ | Acetylene | Could arise from retro-Diels-Alder reaction of the cycloheptadiene ring. |

Elucidation of Reaction Intermediates and Transient Species

Specialized mass spectrometry techniques, such as those coupled with fast-atom bombardment (FAB) or electrospray ionization (ESI), can be used to detect and characterize reaction intermediates and other transient species. By carefully controlling the reaction conditions and ionization source, it is possible to observe ions that are only present for a short time during a chemical transformation.

Tracing Atom Scrambling and Reaction Pathways

Isotopic labeling is a key technique used in conjunction with mass spectrometry to trace the pathways of atoms during a chemical reaction. By synthesizing this compound with one or more atoms replaced by a heavier isotope (e.g., ¹³C or ¹⁸O), it is possible to follow the fate of these labeled atoms by observing the mass shifts in the fragment ions in the mass spectrum. This provides unambiguous evidence for proposed reaction mechanisms and can reveal unexpected rearrangements and atom scrambling processes.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. To perform this analysis, a single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density within the crystal. This model reveals the precise positions of all the atoms in the molecule, as well as how the molecules are arranged in the crystal lattice (supramolecular assembly).

A successful crystallographic study would provide a wealth of information, including:

Precise bond lengths and angles.

The conformation of the seven-membered ring.

Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing.

This data is crucial for understanding the molecule's physical properties and reactivity in the solid state.

Derivatization and Selective Functionalization of 4,6 Cycloheptadiene 1,2,3 Trione

Chemoselective Modification of Carbonyl Centers

The presence of three contiguous carbonyl groups in 4,6-cycloheptadiene-1,2,3-trione offers a rich playground for chemoselective modifications. The differential reactivity of these carbonyls allows for the selective introduction of various functional groups, which can serve as synthetic handles for further elaboration.

Formation of Oximes, Hydrazones, and Ketals as Synthetic Handles

The reaction of aldehydes and ketones with hydroxylamine (B1172632) to form oximes is a well-established transformation in organic chemistry. wikipedia.orgkhanacademy.orgwikipedia.orgijprajournal.com Similarly, hydrazones are readily prepared through the condensation of carbonyl compounds with hydrazines. ictp.itwikipedia.orgnih.govorganic-chemistry.org These reactions are valuable for installing nitrogen-containing functionalities that can be further manipulated. For instance, oximes can undergo the Beckmann rearrangement to yield amides. wikipedia.org

Ketalization, the reaction of a carbonyl group with an alcohol in the presence of an acid catalyst, is a common method for protecting aldehydes and ketones. nih.gov This reversible reaction allows for the selective masking of one or more carbonyl groups while other transformations are carried out elsewhere in the molecule. The choice of diol or alcohol and the reaction conditions can influence the regioselectivity of ketal formation on the trione (B1666649) system.

| Reaction Type | Reagent | Product Functional Group | Potential Subsequent Transformations |

|---|---|---|---|

| Oximation | Hydroxylamine (H₂NOH) | Oxime (=NOH) | Beckmann rearrangement to amides |

| Hydrazone Formation | Hydrazine (H₂NNH₂) or its derivatives | Hydrazone (=NNH₂) | Wolff-Kishner reduction, Shapiro reaction |

| Ketalization | Diols (e.g., ethylene (B1197577) glycol) with acid catalyst | Ketal | Deprotection to regenerate carbonyl |

Selective Reductions and Oxidations at Trione Unit

The selective reduction or oxidation of the trione unit in this compound can lead to a variety of valuable synthetic intermediates. The choice of reagent and reaction conditions determines which carbonyl group(s) are affected and the extent of the transformation. For instance, mild reducing agents might selectively reduce one carbonyl to a hydroxyl group, while more potent reagents could lead to the reduction of multiple carbonyls.

Conversely, selective oxidation of the trione moiety is a less common but potentially useful transformation. rsc.org Depending on the oxidant and the substrate, it could lead to the formation of dicarboxylic acids or other highly oxidized structures. The regioselectivity of these reactions is a key challenge and an area of ongoing research.

Functionalization of the Diene Moiety

The conjugated diene system in this compound is a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

Electrophilic and Nucleophilic Additions to Double Bonds

Conjugated dienes readily undergo electrophilic addition reactions. libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com The addition of an electrophile to the diene can proceed via a 1,2- or 1,4-addition pathway, leading to different constitutional isomers. libretexts.orglibretexts.orgmasterorganicchemistry.com The regioselectivity and stereoselectivity of these additions are influenced by factors such as the nature of the electrophile, the solvent, and the reaction temperature. masterorganicchemistry.com

Nucleophilic additions to the diene moiety, particularly Michael or 1,4-additions, are also important transformations. nih.govyoutube.comyoutube.com These reactions typically involve "soft" nucleophiles and provide a means to introduce a wide range of substituents at the β-position relative to the carbonyl group. youtube.com

| Reaction Type | Reagent Type | Addition Pathway | Key Features |

|---|---|---|---|

| Electrophilic Addition | Halogens (e.g., Br₂), Hydrogen Halides (e.g., HBr) | 1,2- and 1,4-addition | Formation of allylic carbocation intermediates. libretexts.org Product distribution can be under kinetic or thermodynamic control. masterorganicchemistry.com |

| Nucleophilic Addition (Michael Addition) | "Soft" nucleophiles (e.g., cuprates, enamines) | 1,4-addition | Formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. youtube.com |

Cycloaddition Reactions for Ring Annulation

The diene functionality of this compound makes it an excellent candidate for cycloaddition reactions, a powerful tool for constructing cyclic and polycyclic systems. wikipedia.orglibretexts.orglibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly valuable transformation for forming six-membered rings. wikipedia.orglibretexts.org The stereochemistry of the resulting cycloadduct is well-defined, making this a highly predictable and useful reaction in synthesis.

Higher-order cycloadditions, such as [6+4] cycloadditions, are also possible with seven-membered ring systems. organicreactions.org These reactions can lead to the rapid assembly of complex bicyclic structures. organicreactions.org The periselectivity of these reactions can sometimes be a challenge, but the use of metal catalysts can improve the yield and selectivity of the desired cycloadduct. organicreactions.org

Rearrangements and Ring Transformations Leading to Novel Scaffolds

The unique structural features of this compound can be exploited to trigger rearrangements and ring transformations, leading to the formation of novel and often complex molecular scaffolds. Photochemical reactions, for instance, can induce intramolecular cyclizations or bridging reactions in cycloheptadiene systems, resulting in the formation of bicyclic structures. bohrium.com

Acid- or base-catalyzed rearrangements can also lead to significant structural reorganization. The interplay between the trione and the diene functionalities can give rise to a variety of skeletal transformations, providing access to diverse carbocyclic and heterocyclic frameworks.

Asymmetric Synthesis and Chiral Induction in the Derivatization of this compound

The pursuit of enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can dictate biological activity or material properties. While specific research on the asymmetric synthesis and chiral induction of this compound is not extensively documented, the principles of asymmetric catalysis applied to analogous cyclic ketones and dicarbonyl compounds provide a robust framework for envisioning stereoselective transformations of this intriguing scaffold.

The prochiral nature of the this compound ring system, with its multiple carbonyl groups and potential for creating stereogenic centers, makes it a prime candidate for asymmetric functionalization. Methodologies developed for other cyclic systems, especially those involving diketones and seven-membered rings, offer valuable insights into potential synthetic strategies. These approaches typically rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Key strategies that could be adapted for the asymmetric synthesis of this compound derivatives include catalytic asymmetric reductions, Michael additions, and desymmetrization reactions. These methods have been successfully employed for structurally related compounds, achieving high levels of enantioselectivity.

For instance, the catalytic asymmetric Michael reaction of cyclic diketones with various electrophiles has been shown to proceed with excellent enantiomeric excesses when mediated by cinchona alkaloid-derived organocatalysts. nih.gov This approach could potentially be applied to a derivative of this compound, where one of the ketone functionalities is protected or modified to create a cyclic diketone-like substrate.

Furthermore, the enantioselective synthesis of chiral seven-membered rings has been accomplished through rhodium-catalyzed 1,4-additions of arylboronic acids to enones. rsc.org This highlights the potential for introducing chirality into a seven-membered ring system, a core feature of this compound. The use of chiral ligands in transition metal catalysis is a powerful tool for inducing asymmetry in a variety of transformations. wikipedia.org

Desymmetrization of prochiral cyclic 1,3-diketones represents another pertinent strategy. Chiral boro-phosphate catalysts have been effectively used in the reductive amination of 2,2-disubstituted 1,3-cyclopentadiones, yielding chiral β-amino ketones with high enantioselectivity. acs.org Similarly, P-chiral phosphinamide organocatalysts have been successful in the desymmetric reduction of cyclic 1,3-diketones. acs.org These examples underscore the potential for selectively reducing one of the carbonyl groups of this compound in an enantioselective manner.

The following table summarizes the performance of various catalytic systems in the asymmetric synthesis of compounds structurally related to this compound, offering a glimpse into the potential for achieving high stereocontrol in its derivatization.

| Reaction Type | Catalyst/Ligand | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Michael Addition | Cinchona Alkaloid-Derived Pyrimidine | Cyclic Diketone | 64-99 | 94-99 | nih.gov |

| 1,4-Addition | Rhodium Complex | Enone | High | High | rsc.org |

| Reductive Amination | Chiral Boro-phosphate | 2,2-Disubstituted 1,3-Cyclopentadione | up to 94 | up to 97 | acs.org |

| Desymmetric Reduction | P-Chiral Phosphinamide | Cyclic 1,3-Diketone | High | up to 98 | acs.org |

| α-Arylation | Copper(I)-Bis(phosphine) Dioxide | Silyl Enol Ether of Ketone | Good | up to 95 | nih.gov |

| Transfer Hydrogenation | Ruthenium with Chiral Diamine | Aryl Ketone | - | - | wikipedia.org |

While the direct application of these methods to this compound remains to be explored, the successful enantioselective functionalization of analogous cyclic ketones and diketones provides a strong foundation for future research in this area. The development of chiral catalysts capable of differentiating between the prochiral faces and multiple reactive sites of the this compound molecule will be crucial for unlocking its potential in the synthesis of novel, enantiomerically pure compounds.

Advanced Organic Synthesis Applications of 4,6 Cycloheptadiene 1,2,3 Trione As a Building Block

Scaffold for Complex Natural Product Synthesis

There is currently no documented use of 4,6-Cycloheptadiene-1,2,3-trione as a scaffold in the total synthesis of any complex natural product. The unique seven-membered ring system containing a 1,2,3-trione motif presents a potentially valuable, yet unexploited, starting point for the construction of intricate molecular architectures found in nature. Theoretical disconnections of complex natural products could potentially identify this compound as a viable synthon, but no such studies have been published.

Precursor to Diverse Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. While the vicinal tricarbonyl functionality of this compound suggests it could serve as a precursor to a variety of heterocyclic systems through condensation reactions with dinucleophiles, no specific examples of such transformations have been reported in the scientific literature. The potential for this compound to generate novel quinoxalines, pyridazines, or other heterocyclic frameworks remains an open area for investigation.

Emerging Applications in Supramolecular Chemistry and Molecular Recognition

The electron-deficient nature of the 1,2,3-trione system could lend this compound to applications in supramolecular chemistry and molecular recognition, potentially through non-covalent interactions with electron-rich species. Its rigid, cyclic structure could also serve as a scaffold for the construction of novel host-guest systems. As with its other potential applications, there is currently no published research exploring the role of this compound in these emerging fields.

Structure Reactivity Relationship Studies of 4,6 Cycloheptadiene 1,2,3 Trione and Analogues

Electronic and Steric Influences on Trione (B1666649) Reactivity

The reactivity of the trione system in 4,6-cycloheptadiene-1,2,3-trione is profoundly influenced by the electronic properties of its substituents and the steric environment around the carbonyl groups. The three adjacent carbonyl groups create a highly electron-deficient core. The electrophilicity of the carbon atoms in the C1, C2, and C3 positions makes them susceptible to nucleophilic attack. The presence of electron-withdrawing or electron-donating groups on the cycloheptadiene ring can further modulate this reactivity. For instance, electron-withdrawing substituents would be expected to enhance the electrophilicity of the carbonyl carbons, making the molecule more reactive towards nucleophiles. Conversely, electron-donating groups would likely decrease this reactivity.

Steric hindrance also plays a critical role in dictating the regioselectivity of nucleophilic attack. The accessibility of each carbonyl group can be influenced by the size and conformation of substituents on the ring. Bulky substituents in proximity to one of the carbonyl groups can shield it from attack, directing incoming nucleophiles to the less sterically encumbered carbonyl centers. The planar and cyclic nature of the core structure also imposes conformational constraints that can affect the approach of reactants.

Impact of Conjugation and Aromaticity Considerations on Reaction Pathways

Conjugation and the potential for aromaticity are key determinants of the reaction pathways available to this compound and its analogues. The dienone system within the seven-membered ring allows for extended π-conjugation. This delocalization of electrons can stabilize the molecule and influence the transition states of various reactions.

A particularly important consideration is the potential for the formation of tropolone-like structures. Tropolone (B20159) and its derivatives are non-benzenoid aromatic compounds that exhibit significant thermodynamic stability due to their cyclic, planar, and conjugated 6-electron π-system (fulfilling Hückel's rule). Reactions that lead to the formation of a tropolone ring or a tropolonate anion are often highly favored. For example, the enolization of the C2-carbonyl group in this compound could potentially lead to a hydroxy-tropone system, which possesses aromatic character. This drive towards aromatic stabilization can be a powerful directing force in the chemical transformations of these compounds. The aromaticity of related heterocyclic systems, such as carbazoles, has been quantified using methods like nucleus-independent chemical shift (NICS) tensor calculations, which reveal how structural modifications can alter electron delocalization and stability. researchgate.net

Comparative Analysis with Related Cyclic Ketones and Polyketones

To better understand the unique reactivity of this compound, it is instructive to compare it with other cyclic ketones and polyketones.

Simple Cyclic Ketones (e.g., Cycloheptanone): Unlike simple cyclic ketones which primarily undergo reactions at the single carbonyl group (e.g., nucleophilic addition, enolate formation), the trione system in this compound presents multiple reactive sites. The electronic communication between the three adjacent carbonyl groups leads to more complex and often more facile reactions.

1,2-Diketones (e.g., Cyclopentane-1,2-dione): While 1,2-diketones share the feature of adjacent carbonyls, the trione system exhibits even greater electron deficiency. The central carbonyl group (C2) in the trione is flanked by two other electron-withdrawing carbonyls, making it exceptionally electrophilic. This often leads to unique rearrangement reactions, such as the benzil-benzilic acid rearrangement, which are characteristic of α-dicarbonyl compounds but can be even more complex in a trione setting.

1,3-Diketones (e.g., 1,3-Cyclohexanedione): 1,3-Diketones are known for their acidic α-hydrogens and the stability of their enolate forms due to delocalization of the negative charge over the two carbonyl groups. In this compound, the acidity of the protons at the C5 position is also enhanced by the adjacent dienone system. However, the reactivity is further complicated by the presence of the third carbonyl group and the potential for competing reaction pathways.

The table below provides a comparative overview of key reactive features:

| Compound Type | Key Reactive Features |

| Simple Cyclic Ketones | Nucleophilic addition at a single carbonyl, enolate formation. |

| 1,2-Diketones | High electrophilicity of both carbonyls, susceptibility to rearrangement reactions. |

| 1,3-Diketones | Acidic α-hydrogens, stable enolate formation. |

| This compound | Multiple highly electrophilic centers, potential for aromatic stabilization via tropolone formation, complex rearrangement possibilities. |

Quantitative Structure-Reactivity Correlations

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. For this compound and its analogues, QSRR models could be developed to predict their reactivity in various transformations.

These models typically use a set of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, a lower LUMO energy would correlate with increased electrophilicity and thus higher reactivity towards nucleophiles.

Steric Descriptors: These describe the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es). These are crucial for modeling the influence of steric hindrance on reaction rates.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, reflecting its connectivity and branching.

By performing a series of reactions with a library of substituted this compound analogues and measuring their reaction rates or equilibrium constants, a dataset can be generated. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) can then be used to build a QSRR equation of the form:

Reactivity = c0 + c1D1 + c2D2 + ... + cn*Dn

Where Reactivity is the measured biological or chemical activity, D1, D2, ... Dn are the molecular descriptors, and c0, c1, c2, ... cn are the regression coefficients determined from the statistical analysis. Such models can provide valuable predictive tools for designing new analogues with desired reactivity profiles and for gaining deeper mechanistic insights into their chemical behavior.

Future Research Perspectives in 4,6 Cycloheptadiene 1,2,3 Trione Chemistry

Development of Ultra-Efficient Synthetic Protocols

The advancement of our understanding and application of 4,6-Cycloheptadiene-1,2,3-trione is fundamentally reliant on the development of efficient and scalable synthetic routes. A key publication by Hirama and Itô in 1975 reported the synthesis of this compound, providing a foundational method. jst.go.jp However, to truly propel research in this area, new and optimized protocols are necessary. Future efforts should focus on several key aspects:

Atom Economy and Step-Efficiency: Modern synthetic chemistry emphasizes the importance of minimizing waste and the number of synthetic steps. Future protocols should aim to improve upon existing methods by employing catalytic reactions and one-pot procedures.

Starting Material Diversity: Exploration of alternative and more readily available starting materials could significantly enhance the accessibility of this compound and its derivatives.

Green Chemistry Principles: The incorporation of environmentally benign reagents, solvents, and reaction conditions will be crucial for the sustainable production of this compound.

| Parameter | Current Approach (if available) | Future Goal |

| Starting Materials | Based on existing literature | Diverse, readily available precursors |

| Key Transformations | Multi-step sequences | Catalytic, one-pot reactions |

| Yields | Moderate | High to excellent |

| Scalability | Limited | Amenable to large-scale synthesis |

| Environmental Impact | Not a primary focus | Minimized waste, use of green reagents |

Exploration of Unconventional Reaction Modalities

The reactivity of the vicinal tricarbonyl motif in this compound is expected to be rich and complex. While classical carbonyl chemistry provides a baseline for predicting its behavior, the exploration of unconventional reaction modalities could unveil novel and valuable transformations.

Photochemistry: The conjugated π-system of this compound makes it an interesting candidate for photochemical reactions. Irradiation could lead to unique cycloadditions, rearrangements, or fragmentation pathways, providing access to novel molecular scaffolds.

Electrochemistry: Electrochemical methods offer a powerful tool for probing the redox properties of the trione (B1666649) system. Controlled potential electrolysis could enable selective reductions or oxidations, leading to the formation of radical ions or other reactive intermediates with unique synthetic applications.

Mechanochemistry: The use of mechanical force to induce chemical reactions is a rapidly growing field. Applying mechanochemical techniques, such as ball milling, to reactions involving this compound could lead to solvent-free transformations with improved efficiency and selectivity.

High-Throughput Experimentation and Automation in Discovery

To accelerate the discovery of new reactions and applications for this compound, high-throughput experimentation (HTE) and laboratory automation will be indispensable tools. These approaches allow for the rapid screening of a large number of reaction parameters, catalysts, and substrates in parallel.

The integration of HTE can significantly impact several areas of research:

Reaction Optimization: Automated platforms can efficiently screen various solvents, temperatures, catalysts, and reagent ratios to quickly identify optimal conditions for known and new transformations.

Catalyst Discovery: HTE can be employed to screen libraries of potential catalysts for specific reactions, such as asymmetric transformations, which would be time-consuming using traditional methods.

Discovery of New Reactivity: By systematically reacting this compound with a diverse set of reagents under a wide range of conditions, novel and unexpected reactivity patterns can be uncovered.

The data generated from HTE, when combined with machine learning algorithms, can further accelerate the discovery process by predicting reaction outcomes and suggesting new experimental avenues.

Integration with Materials Science for Functional Molecular Systems

The unique electronic and structural features of this compound make it a promising building block for the development of advanced functional materials. Its conjugated system and multiple carbonyl groups offer opportunities for creating materials with interesting optical, electronic, and self-assembly properties.

Potential applications in materials science include:

Organic Electronics: The electron-accepting nature of the tricarbonyl system suggests that derivatives of this compound could be investigated as n-type organic semiconductors for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Molecular Switches: The potential for reversible chemical transformations, perhaps triggered by light or an electrical potential, could be harnessed to create molecular switches with applications in data storage and molecular machinery.

Self-Assembled Materials: The polar carbonyl groups can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. By strategically modifying the cycloheptadiene ring, it may be possible to program the self-assembly of these molecules into well-defined supramolecular structures like liquid crystals or organic frameworks.

| Material Class | Potential Role of this compound | Desired Properties |

| Organic Semiconductors | Electron-accepting (n-type) component | High electron mobility, good film-forming properties |

| Molecular Switches | Photo- or electro-responsive core | Reversible isomerization or redox states, distinct ON/OFF signals |

| Supramolecular Polymers | Monomeric unit with specific interaction sites | Controlled self-assembly into ordered structures |

| Functional Dyes | Chromophoric unit | Strong absorption in the visible or near-infrared region, high quantum yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.